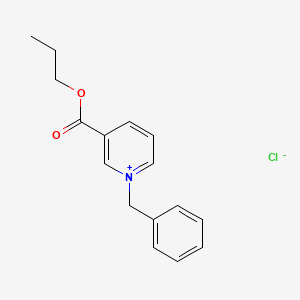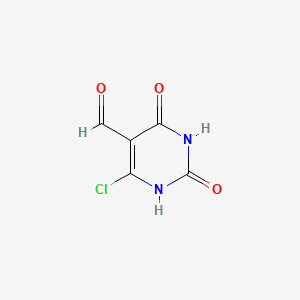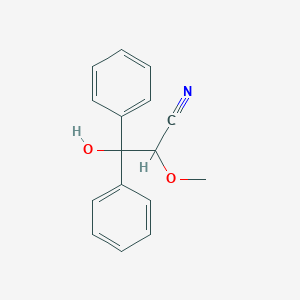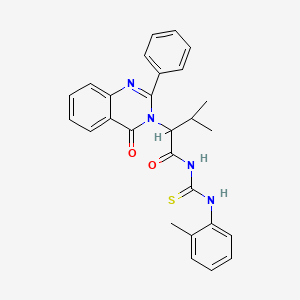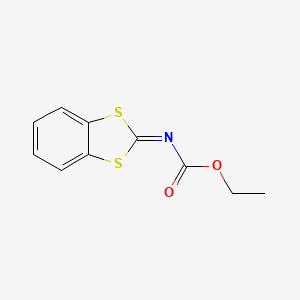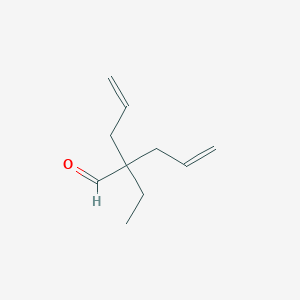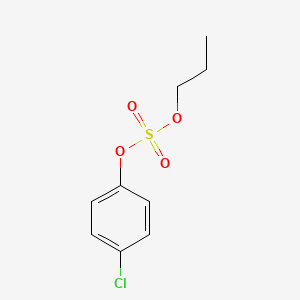
4-Chlorophenyl propyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl propyl sulfate is an organic compound characterized by the presence of a chlorophenyl group attached to a propyl sulfate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl propyl sulfate typically involves the reaction of 4-chlorophenol with propyl sulfate under controlled conditions. One common method involves the use of an acid catalyst to facilitate the esterification reaction between 4-chlorophenol and propyl sulfate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl propyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, to convert the sulfate group into a sulfonic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert the sulfate group into a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, where the sulfate group can be replaced by other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl propyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl propyl sulfate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the propyl sulfate moiety.
Propyl Sulfate: Contains the sulfate group but lacks the chlorophenyl group.
4-Bromo-2-chlorophenyl propyl sulfate: Similar structure but with a bromine atom in place of one of the hydrogen atoms on the phenyl ring
Uniqueness
4-Chlorophenyl propyl sulfate is unique due to the combination of the chlorophenyl and propyl sulfate groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where both functional groups are required .
Eigenschaften
CAS-Nummer |
67628-66-4 |
|---|---|
Molekularformel |
C9H11ClO4S |
Molekulargewicht |
250.70 g/mol |
IUPAC-Name |
(4-chlorophenyl) propyl sulfate |
InChI |
InChI=1S/C9H11ClO4S/c1-2-7-13-15(11,12)14-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
HOHBSUJZYPDDQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOS(=O)(=O)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


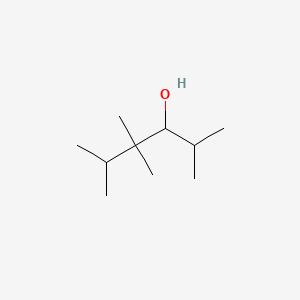
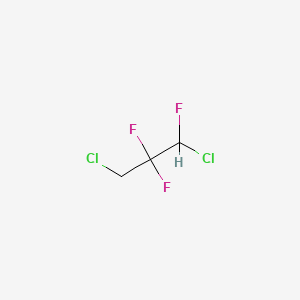
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)

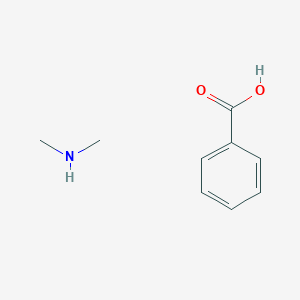
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)

